REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH2:5].[N+:12]([C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([N+:24]([O-:26])=[O:25])[CH:23]=1)[C:18](Cl)=[O:19])([O-:14])=[O:13].O>C(#N)C.CC(N(C)C)=O.N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH:5][C:18](=[O:19])[C:17]1[CH:16]=[C:15]([N+:12]([O-:14])=[O:13])[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=1
|
Name
|
|
Quantity
|
507.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
306.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=C(C=C1)OC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
0.186 L
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
CUSTOM
|
Details
|
at 15° C.
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)OC)NC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 737.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 106.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |